molecular formula C14H14BrN3O2 B2735584 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone CAS No. 2034410-92-7

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone

Cat. No.: B2735584
CAS No.: 2034410-92-7
M. Wt: 336.189
InChI Key: HAFGGHVHCVKJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine ring, and a bromophenyl group. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling of the Bromophenyl Group: The final step involves coupling the bromophenyl group with the oxadiazole-pyrrolidine intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The oxadiazole ring, for example, is known to interact with various biological targets, potentially leading to inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenylethanone: Lacks the bromine substituent, which may affect its biological activity and chemical reactivity.

    1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone: Contains a chlorine substituent instead of bromine, potentially leading to different reactivity and biological properties.

Uniqueness

The presence of the bromophenyl group in 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone may confer unique properties, such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets.

Properties

IUPAC Name

2-(2-bromophenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c15-12-4-2-1-3-10(12)7-13(19)18-6-5-11(8-18)14-16-9-20-17-14/h1-4,9,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFGGHVHCVKJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.